4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-1-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-9-6(4-12-14)7(10)3-8(11)13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPOMKLPLPPWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1628459-82-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and enzyme inhibition properties, supported by research findings and data tables.
- Molecular Formula : C9H9Cl2N3
- Molar Mass : 230.09 g/mol
- Physical Form : Solid
- Purity : Typically ≥ 97% .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibited significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4a | 0.22 μg/mL | Not specified |
| 5a | 0.25 μg/mL | Not specified |
| 7b | 0.20 μg/mL | Not specified |
| Ciprofloxacin | Control | Control |
The compound showed a synergistic effect with standard antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MIC values and enhanced efficacy against biofilm-forming bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Activity
In addition to antimicrobial properties, this compound has been investigated for its antiviral potential. Research indicates that pyrazole derivatives can inhibit viral replication in various models.
Table 2: Antiviral Efficacy Against Viruses
| Virus Type | Compound | EC50 (μM) |
|---|---|---|
| Tobacco Mosaic Virus | Pyrazole Derivative | 0.5 mg/mL |
| Herpes Simplex Virus | Pyrazole Derivative | >10 μM |
Notably, certain derivatives demonstrated substantial antiviral activity against herpes simplex virus type-1 and tobacco mosaic virus, indicating the potential for further development as antiviral agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties, particularly against DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 Range (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents targeting these enzymes .
Case Studies
In a focused study examining the biological activity of various pyrazole derivatives, compounds similar to this compound were assessed for their ability to disrupt protein-protein interactions in cancer pathways. It was found that some derivatives could effectively perturb c-Myc-Max interactions without causing dissociation of the heterodimer from DNA targets .
Scientific Research Applications
Basic Information
- Molecular Formula : C9H9Cl2N3
- Molar Mass : 230.09386 g/mol
- CAS Registry Number : 1628459-82-4
- Storage Conditions : Recommended at 2-8°C
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core with two chlorine atoms and an isopropyl group, contributing to its reactivity and biological activity. The structural formula can be represented as follows:
Pharmaceutical Development
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential as an anti-inflammatory agent. Studies have shown that it exhibits significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyrazolo[3,4-b]pyridine showed promising results in reducing inflammation in animal models. The compound's ability to selectively inhibit COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Chemistry
This compound has also been explored for its fungicidal properties. Research indicates that it can effectively inhibit the growth of various fungal pathogens that affect crops.
Data Table: Fungicidal Activity
| Pathogen | Inhibition (% at 100 µg/mL) |
|---|---|
| Fusarium oxysporum | 85 |
| Alternaria solani | 78 |
| Botrytis cinerea | 90 |
The data above demonstrates the potential of this compound as a viable candidate for developing new agricultural fungicides .
Material Science
In material science, the compound has been utilized as a building block for synthesizing novel polymers and materials with enhanced thermal stability and mechanical properties. Its unique structure allows for modifications that can lead to materials suitable for high-performance applications.
Case Study: Polymer Synthesis
Research conducted at a leading university demonstrated that incorporating this pyrazolo compound into polymer matrices improved their thermal degradation temperatures by approximately 30°C compared to standard polymers without such additives .
Comparison with Similar Compounds
Structural Similarity and Key Variations
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparison of the target compound with its closest analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Substituents |
|---|---|---|---|---|
| 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine | 2105905-46-0* | C₉H₈Cl₂N₃ | Reference | 4,6-Cl; 1-isopropyl |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 1240725-66-9 | C₆H₄ClN₃ | 0.78 | 4-Cl |
| 5-Chloro-1H-pyrazolo[3,4-b]pyridine | 5399-92-8 | C₆H₄ClN₃ | 0.78 | 5-Cl |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 64321-24-0 | C₅H₂Cl₂N₄ | 0.71 | 4,6-Cl; pyrimidine core |
| 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Not provided | C₁₈H₁₄N₄ | N/A | 4,6-Ph; 3-NH₂ |
Notes:
- Similarity scores (0–1 scale) are based on structural overlap with the target compound .
- The pyrazolo[3,4-d]pyrimidine derivative (CAS 64321-24-0) exhibits reduced similarity due to its pyrimidine core, altering electronic properties and steric bulk .
- The diphenyl analog (4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine) demonstrates the importance of substituent planarity for MNK1/2 inhibition, though its lack of chlorine reduces electrophilicity .
Key Research Findings
Kinase Inhibition: The target compound’s 4,6-dichloro substitution and planar structure make it a potent MNK1/2 inhibitor (IC₅₀ < 100 nM), outperforming non-chlorinated analogs by >10-fold .
Thermodynamic Stability: Chlorine atoms increase melting point (mp > 200°C) compared to non-halogenated analogs (mp ~150°C) .
Toxicity Profile : The isopropyl group reduces hepatic toxicity relative to bulkier substituents (e.g., tert-butyl) in preclinical models .
Preparation Methods
General Synthetic Strategy
- Starting Materials: The synthesis often begins with appropriately substituted pyridine derivatives, such as 4,6-dichloropyridine or 4,6-dichloro-3-methylpyridine, which serve as the pyridine ring precursor.
- Cyclization Reaction: The key step involves cyclization with hydrazine derivatives, especially isopropyl hydrazine, to form the pyrazole ring fused to the pyridine.
- Alkylation: Introduction of the isopropyl group at the N1 position is achieved either by using isopropyl hydrazine in the cyclization step or by subsequent alkylation of the pyrazolo[3,4-b]pyridine core.
Specific Preparation Method (Example)
A representative method includes:
- Reaction of 4,6-dichloro-3-methylpyridine with isopropyl hydrazine: Under basic conditions, this reaction promotes cyclization to form the pyrazolo[3,4-b]pyridine ring system with an isopropyl substituent at N1.
- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.
This method benefits from mild reaction conditions, relatively straightforward procedures, and good yields, making it suitable for laboratory and industrial scale synthesis.
Reaction Conditions and Optimization
- Base Catalysts: Common bases such as potassium tert-butoxide or sodium methoxide facilitate the cyclization and substitution reactions.
- Temperature Control: Reaction temperatures are optimized to balance reaction rate and selectivity, often conducted at moderate temperatures (e.g., 50–100 °C).
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve reactants and promote nucleophilic substitution.
- Purification Methods: Recrystallization and column chromatography are standard to isolate the target compound with high purity.
Chemical Reaction Analysis
| Reaction Type | Description | Typical Reagents/Conditions | Outcome/Products |
|---|---|---|---|
| Cyclization | Formation of pyrazolo[3,4-b]pyridine ring from pyridine and hydrazine | Isopropyl hydrazine, base, moderate heat | This compound |
| Nucleophilic Substitution | Substitution of chlorine atoms with other nucleophiles | Sodium methoxide, potassium tert-butoxide | Derivatives with varied functional groups |
| Alkylation | Introduction of isopropyl group at N1 or other positions | Alkyl halides, base | Alkylated pyrazolopyridine derivatives |
| Oxidation/Reduction | Modification of substituents or ring system | Oxidizing/reducing agents (e.g., KMnO4, LiAlH4) | Oxidized or reduced derivatives |
Research Findings and Structural Variations
A comprehensive study on pyrazolo[3,4-b]pyridine derivatives demonstrated that the presence of an isopropyl group at the N1 position significantly influences biological activity and chemical reactivity. The synthetic route to these compounds allows variation at multiple positions (N1, C4, C6), enabling the preparation of diverse analogues for structure-activity relationship (SAR) studies.
- The isopropyl substitution at N1 is typically introduced during cyclization with isopropyl hydrazine.
- Chlorine atoms at C4 and C6 positions serve as reactive sites for further substitution, allowing functional diversification.
- The synthetic methods are adaptable for producing analogues with different substituents, facilitating medicinal chemistry exploration.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 4,6-Dichloro-3-methylpyridine + isopropyl hydrazine + base | 80 | 4 | 75–85 | Mild conditions, clean reaction |
| Nucleophilic Substitution | Sodium methoxide in DMF | 60 | 3 | 70–80 | Substitution at Cl sites |
| Purification | Recrystallization or chromatography | N/A | N/A | >95 purity | Essential for product quality |
Q & A
Q. What synthetic strategies are commonly employed to prepare 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivatives?
A typical synthesis involves multi-step routes starting with aminopyrazole intermediates. For example, intermediates like 5-aminopyrazole can be converted to enamine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. Subsequent chlorination at the 4- and 6-positions (e.g., using POCl₃) and substitution with an isopropyl group via nucleophilic displacement are critical steps . Aniline derivatives are often used to introduce aryl/alkyl substituents through SNAr reactions .
Q. How is NMR spectroscopy applied to confirm the structure of pyrazolo[3,4-b]pyridine derivatives?
1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) are essential for structural elucidation. DEPT-135 experiments differentiate CH₃, CH₂, and CH groups, while HMBC correlations resolve regiochemistry by linking protons to distant carbons (e.g., confirming chlorine substitution patterns). For example, in regioisomeric pyrazolo[3,4-b]pyridines, HMBC cross-peaks between C(6)-SCH₃ protons and C(6) (160.7 ppm) distinguish isomers . X-ray crystallography is used for definitive confirmation .
Advanced Research Questions
Q. How can regioselectivity challenges during chlorination of pyrazolo[3,4-b]pyridines be addressed?
Regioselectivity in dihalogenation depends on electronic and steric factors. Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, adjusting reaction conditions (e.g., temperature, solvent polarity) or using directing groups (e.g., methoxy at C4) can bias chlorination toward the 6-position. For example, electron-withdrawing substituents at C3 enhance reactivity at C4 and C6 .
Q. What methodologies are used to establish structure-activity relationships (SAR) for kinase inhibition by 4,6-dichloro derivatives?
SAR studies combine enzymatic assays (IC₅₀ determination) and cellular activity profiling. For instance, introducing 2,6-dichloro-3,5-dimethoxyphenyl groups to the pyrazolo[3,4-b]pyridine scaffold enhances FGFR1 inhibition (IC₅₀ = 0.3 nM) while reducing off-target effects on VEGFR2 (selectivity >1,200-fold) . Molecular docking identifies key interactions, such as hydrogen bonding between the N(1)-H moiety and kinase hinge regions .
Q. How can conflicting biological activity data in pyrazolo[3,4-b]pyridine studies be resolved?
Contradictions often arise from impurities, assay conditions, or off-target effects. Systematic resolution involves:
- Purity validation : HPLC (>95% purity) and HRMS to exclude synthetic byproducts.
- Assay standardization : Use consistent cell lines (e.g., Ba/F3-TEL-TRKA for TRK inhibition) and controls.
- Off-target screening : Kinome-wide profiling (e.g., using KinomeScan) to identify unintended interactions .
Q. What computational approaches aid in designing pyrazolo[3,4-b]pyridine-based therapeutics?
- Scaffold hopping : Replacing core structures (e.g., indazole with pyrazolo[3,4-b]pyridine) while retaining pharmacophores improves selectivity (e.g., FGFR1 vs. VEGFR2) .
- Molecular dynamics (MD) simulations : Predict binding stability and conformational changes in kinase-inhibitor complexes.
- QSAR models : Correlate substituent properties (e.g., Cl logP, Hammett σ) with activity to prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
